molecular formula C19H30N2 B12802838 1,3-Di(4-piperidyl)-2-phenylpropane CAS No. 5215-73-6

1,3-Di(4-piperidyl)-2-phenylpropane

Cat. No.: B12802838
CAS No.: 5215-73-6
M. Wt: 286.5 g/mol
InChI Key: OWKWJMCCOVLXDS-UHFFFAOYSA-N
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Description

1,3-Di(4-piperidyl)-2-phenylpropane is an organic compound with the molecular formula C13H26N2. It is a derivative of piperidine, a heterocyclic amine, and is characterized by the presence of two piperidyl groups attached to a central propane chain. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Di(4-piperidyl)-2-phenylpropane can be synthesized through several methods. One common approach involves the reaction of 4-piperidylmethanol with 1,3-dibromopropane in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Industrial production also emphasizes the importance of safety measures and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

1,3-Di(4-piperidyl)-2-phenylpropane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,3-Di(4-piperidyl)-2-phenylpropane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound can be utilized in the development of bioactive molecules and as a ligand in biochemical assays.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development.

    Industry: It is employed in the production of specialty chemicals, coatings, and advanced materials.

Mechanism of Action

The mechanism of action of 1,3-Di(4-piperidyl)-2-phenylpropane involves its interaction with specific molecular targets. The piperidyl groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also participate in redox reactions, affecting cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(4-piperidyl)propane: Similar in structure but lacks the phenyl group.

    4,4’-Trimethylenedipiperidine: Another related compound with a similar backbone but different substituents.

Uniqueness

1,3-Di(4-piperidyl)-2-phenylpropane is unique due to the presence of both piperidyl and phenyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

5215-73-6

Molecular Formula

C19H30N2

Molecular Weight

286.5 g/mol

IUPAC Name

4-(2-phenyl-3-piperidin-4-ylpropyl)piperidine

InChI

InChI=1S/C19H30N2/c1-2-4-18(5-3-1)19(14-16-6-10-20-11-7-16)15-17-8-12-21-13-9-17/h1-5,16-17,19-21H,6-15H2

InChI Key

OWKWJMCCOVLXDS-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CC(CC2CCNCC2)C3=CC=CC=C3

Origin of Product

United States

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